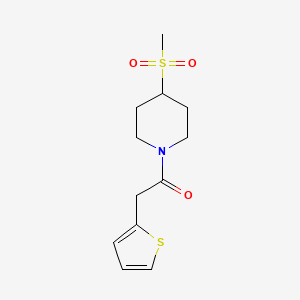

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring attached to an ethanone moiety. The combination of these functional groups imparts distinctive chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl group. The thiophene ring is then attached through a series of coupling reactions. The final step involves the formation of the ethanone moiety, often achieved through oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Industrial methods also focus on scalability and cost-effectiveness, employing continuous flow reactors and automated systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone moiety yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the methylsulfonyl group with various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Treatment of CNS Disorders

Research indicates that compounds similar to 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may exhibit neuroprotective properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, potentially benefiting conditions such as:

- Alzheimer's Disease : Inhibition of certain enzymes involved in the degradation of neurotransmitters can improve cognitive function.

- Depression : Compounds with similar structures have demonstrated serotonin reuptake inhibition, suggesting potential antidepressant effects.

2. Metabolic Syndrome Management

The compound’s structural features suggest it could be effective in treating metabolic syndrome-related disorders, such as type 2 diabetes and obesity. Inhibiting specific enzymes can help regulate glucose metabolism and lipid profiles, reducing the risk of cardiovascular diseases associated with metabolic syndrome .

Neuropharmacological Effects

A study investigated the impact of piperidine derivatives on rodent models exhibiting depression-like behaviors. While the specific compound was not tested directly, related compounds showed significant improvements in behavior, indicating the potential efficacy of this compound in treating depressive symptoms .

Antimicrobial Activity

Research into sulfonamide-based compounds suggests that the methylsulfonyl group may confer antimicrobial properties. Preliminary studies indicate that similar compounds exhibit activity against various bacterial strains, warranting further exploration into the antimicrobial potential of this compound .

Further research is essential to fully understand the therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : To elucidate how this compound interacts with biological systems.

- Broader Biological Screening : To explore additional pharmacological effects beyond those currently known.

Mecanismo De Acción

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, the piperidine ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular signaling pathways, influencing biological processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(phenyl)ethanone: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to furan or phenyl rings. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various scientific disciplines.

Actividad Biológica

Overview

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, also known by its chemical structure and CAS number 1448035-57-1, is a heterocyclic compound featuring a piperidine ring and a thiophene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and neuropharmacology.

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, compounds with similar piperidine structures have shown significant efficacy against various cancer cell lines. A notable study demonstrated that derivatives of piperidine exhibited inhibition of tumor cell proliferation and migration, inducing ferroptosis (a form of regulated cell death) in tumor cells. The mechanism involved the downregulation of proteins associated with oxidative stress response pathways, such as SLC7A11/XCT and GPX4, indicating a potential therapeutic pathway for this compound class in cancer treatment .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Induces ferroptosis by inhibiting NRF2 pathway |

| PMSA (related compound) | 18 | Inhibits tumor cell proliferation and migration |

Neuropharmacological Effects

The compound's piperidine structure suggests potential interactions with neurotransmitter systems. Research indicates that piperidine derivatives can modulate dopamine and serotonin receptors, which may lead to applications in treating neurological disorders such as depression and anxiety . The specific interactions of this compound with these receptors remain to be fully elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including the formation of the piperidine ring through cyclization reactions, introduction of the methylsulfonyl group via sulfonylation, and attachment of the thiophene ring through cross-coupling methods. Variations in the substituents on the piperidine or thiophene rings can lead to compounds with differing biological activities.

Case Studies

Several case studies involving related compounds have provided insights into their biological activities:

- Case Study on PMSA : This compound was shown to inhibit proliferation and migration in breast cancer cells through a mechanism involving ferroptosis. The study utilized various assays including MTT for cell viability and flow cytometry for ROS detection .

- Comparative Study : A comparative analysis of similar compounds revealed that those with enhanced lipophilicity exhibited better permeability across cellular membranes, suggesting that modifications to the structure could improve therapeutic efficacy .

Propiedades

IUPAC Name |

1-(4-methylsulfonylpiperidin-1-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S2/c1-18(15,16)11-4-6-13(7-5-11)12(14)9-10-3-2-8-17-10/h2-3,8,11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAGOQIQCITSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.